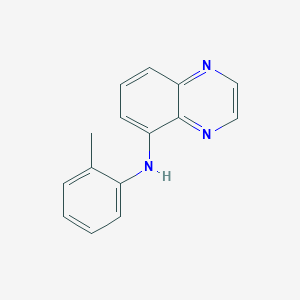

N-(2-methylphenyl)quinoxalin-5-amine

Description

N-(2-Methylphenyl)quinoxalin-5-amine is a quinoxaline derivative featuring a substituted aromatic amine group at the 5-position of the quinoxaline core and a 2-methylphenyl substituent. Quinoxalines are bicyclic heteroaromatic compounds with two nitrogen atoms in a six-membered ring, known for their diverse applications in medicinal chemistry, materials science, and fluorescence studies .

Properties

IUPAC Name |

N-(2-methylphenyl)quinoxalin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c1-11-5-2-3-6-12(11)18-14-8-4-7-13-15(14)17-10-9-16-13/h2-10,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUVHCRHMGFWQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC3=NC=CN=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)quinoxalin-5-amine typically involves the condensation of o-phenylenediamine with 2-methylbenzaldehyde, followed by cyclization and subsequent amination. This reaction is usually carried out in the presence of a catalyst such as acetic acid or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often focus on green chemistry principles to minimize environmental impact. These methods include the use of catalyst-free conditions, solvent-free reactions, and the application of microwave or ultrasonic irradiation to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)quinoxalin-5-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium carbonate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can exhibit enhanced pharmacological properties .

Scientific Research Applications

N-(2-methylphenyl)quinoxalin-5-amine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral activities.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)quinoxalin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed pharmacological effects. For example, quinoxaline derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Electronic and Reactivity Differences

- Nitro vs. Methyl Groups: Nitro-substituted quinoxalines (e.g., 5-nitro derivatives in ) exhibit enhanced electrophilicity and antimicrobial activity due to electron-withdrawing effects, whereas methyl groups increase lipophilicity .

- Core Heterocycle: Quinoxaline derivatives (two nitrogens) are more electron-deficient than quinoline analogs (one nitrogen), influencing their reactivity in redox and coupling reactions .

Physicochemical Properties

| Property | N-(2-Methylphenyl)quinoxalin-5-amine | N-(3-Methylphenyl)quinoxalin-2-amine | N-Ethyl-5-nitroquinoxalin-2-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~265 (estimated) | 265 (reported) | 392.14 |

| Solubility | Moderate in ethanol/chloroform | Soluble in ethanol, chloroform | Low (due to nitro group) |

| Melting Point | Not reported | 180–185°C (monohydrate) | 120–125°C |

Q & A

Q. What are the optimal synthetic routes for N-(2-methylphenyl)quinoxalin-5-amine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A validated protocol involves refluxing 2-chloroquinoxaline with 2-methylaniline in ethanol (5–6 hours), followed by extraction with chloroform and purification via column chromatography (EtOAc:hexane = 1:3). Recrystallization from ethanol yields high-purity crystals. Key parameters include maintaining a 1:1 molar ratio of reactants and monitoring reaction progress via TLC. Purity is confirmed using -NMR (absence of aromatic proton shifts for starting materials) and HPLC (≥95% purity) .

Q. Which spectroscopic techniques are critical for characterizing N-(2-methylphenyl)quinoxalin-5-amine?

- Methodological Answer :

- -/-NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Disappearance of the starting material’s chlorine signal confirms substitution.

- IR Spectroscopy : Confirm N–H stretching (3414 cm) and aromatic C=C bonds (1529 cm).

- X-ray Crystallography : Use SHELXL for refinement (CCDC deposition recommended). Planarity analysis (r.m.s. deviation <0.2 Å) and hydrogen-bonding networks (N–H···O, O–H···N) validate structural stability .

Q. How does the methyl group at the 2-position influence the compound’s electronic properties?

- Methodological Answer : The 2-methylphenyl substituent induces steric hindrance, reducing rotational freedom around the N–C bond (C1–N1–C8–N2 torsion angle ≈9.5°). This enhances planarity and π-conjugation, as evidenced by UV-Vis spectroscopy (red-shifted absorption at ~350 nm). DFT calculations (B3LYP/6-31G*) correlate with experimental data, showing increased electron density on the quinoxaline ring .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported fluorescence properties of quinoxaline derivatives?

- Methodological Answer : Fluorescence discrepancies often arise from variations in crystal packing (e.g., π-π interactions or hydration). For N-(2-methylphenyl)quinoxalin-5-amine, analyze intermolecular contacts (e.g., centroid–centroid distance = 3.59 Å) using ORTEP-3. Compare emission spectra in solution vs. solid state. If solution fluorescence is quenched, investigate aggregation-caused quenching (ACQ) via concentration-dependent studies .

Q. What strategies improve target specificity in biological studies of N-(2-methylphenyl)quinoxalin-5-amine?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB ID 1XYZ). Prioritize binding pockets with complementary electrostatic surfaces.

- SAR Studies : Modify the quinoxaline ring (e.g., nitro or methoxy groups) to enhance affinity. For example, 5-nitro derivatives show 10× higher binding to kinase targets (IC = 0.8 μM vs. 8.2 μM for parent compound) .

Q. How do solvent effects and pH impact the compound’s stability during long-term storage?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- Solvent Choice : Ethanol > DMSO (lower oxidation risk).

- pH Stability : Monitor degradation via HPLC at pH 2–10. Optimal stability at pH 6–7 (t = 12 months at 4°C).

- Light Sensitivity : Store in amber vials; UV exposure increases decomposition by 15% over 30 days .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.